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Compound of Interest

2-(2,5-dimethylphenyl)benzoic
Acid

Cat. No.: B6363624

Compound Name:

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive analysis of the crystal structure of 2-(2,5-dimethylphenyl)benzoic
acid is crucial for understanding its solid-state properties, which are of significant interest in
pharmaceutical development and materials science. This document aims to provide an in-depth
technical guide on the crystallographic analysis of this compound. However, a thorough search
of the existing scientific literature and crystallographic databases did not yield a publicly
available crystal structure for 2-(2,5-dimethylphenyl)benzoic acid.

Therefore, to illustrate the principles and methodologies, this guide will focus on a closely
related and structurally characterized compound: N-(2,5-Dimethylphenyl)-2-methylbenzamide.
This analogue shares the key 2,5-dimethylphenyl moiety, and its detailed crystal structure
analysis provides a valuable proxy for understanding the experimental protocols and data
presentation relevant to the target molecule.

Representative Crystal Structure Data: N-(2,5-
Dimethylphenyl)-2-methylbenzamide

The following tables summarize the crystallographic data obtained from the single-crystal X-ray
diffraction analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.[1]
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Table 1: Crystal Data and Structure Refinement.
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Parameter Value

Empirical Formula Ci6H17NO
Formula Weight 239.31
Temperature 295K

Wavelength 0.71073 A (Mo Ko)
Crystal System Orthorhombic
Space Group P212121

Unit Cell Dimensions

a 4.90104 (10) A
b 5.85657 (16) A
C 45.8291 (12) A
Volume 1315.45 (6) A3
Z (Molecules per unit cell) 4

Calculated Density 1.207 Mg/m3
Absorption Coefficient 0.08 mm—1

Data Collection

Diffractometer

Oxford Diffraction Xcalibur Ruby Gemini

Reflections Collected

22131

Independent Reflections

1414 [R(int) = 0.037]

Refinement

Refinement Method

Full-matrix least-squares on F2

Data / Restraints / Parameters

1414 /0/ 165

Goodness-of-fit on F2

1.20

Final R indices [I>2a(1)]

R1 =0.044, wR2 = 0.097
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R indices (all data)

R1 =0.046, wR2 = 0.098

Table 2: Selected Bond Lengths and Angles.

Bond Length (A) Angle Degree (°)

01—C8 1.234(2) 01—C8—N1 122.5(2)

N1—C8 1.345(2) 01—C8—C9 120.9(2)

N1—C1 1.428(2) N1—C8—C9 116.6(2)

Ccl1—C2 1.391(3) C8—N1—C1 126.8(2)

C1—C6 1.394(3) N1—C1—C2 120.3(2)

C2—C3 1.383(3) N1—C1—C6 119.5(2)
Table 3: Torsion Angles.

Atoms (A-B-C-D) Angle (°)

01—C8—N1—C1 -176.9(2)

C9—C8—N1—C1 3.6(3)

C8—N1—C1—C2 48.0(3)

C8—N1—C1—C6 -131.8(2)

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps. The

following sections detail the methodologies typically employed, based on the analysis of N-(2,5-

Dimethylphenyl)-2-methylbenzamide.[1]

Synthesis and Crystallization

The initial step is the synthesis of the target compound. For the representative molecule, N-

(2,5-Dimethylphenyl)-2-methylbenzamide was prepared according to established synthetic
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methods.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of
an ethanol solution at room temperature.[1] This process is critical as the quality of the crystal
directly impacts the resolution and accuracy of the resulting structure.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a diffractometer. For the analogue
compound, an Oxford Diffraction Xcalibur Ruby Gemini diffractometer was used.[1] The crystal
is maintained at a constant temperature (295 K in this case) and irradiated with monochromatic
X-rays (Mo Ka radiation, A = 0.71073 A). As the crystal is rotated, a series of diffraction patterns
are collected by a detector. These patterns contain information about the electron density
distribution within the crystal.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the
symmetry of the crystal (space group). The structure is then "solved" using direct methods or
Patterson methods, which provide an initial model of the atomic positions. This model is
subsequently refined against the experimental data using full-matrix least-squares on F2.[1]
During refinement, atomic positions, and displacement parameters are adjusted to minimize the
difference between the observed and calculated structure factors. Hydrogen atoms are typically
placed in calculated positions and refined using a riding model.[1]

Visualizations

Diagrams are essential for visualizing experimental workflows and molecular interactions.
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Caption: Workflow for Crystal Structure Determination.
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Intermolecular Interactions

In the crystal structure of the analogue N-(2,5-Dimethylphenyl)-2-methylbenzamide, molecules
are linked by intermolecular N—H---O hydrogen bonds, forming chains along the a-axis of the
crystal.[1] The two aromatic rings within the molecule are nearly coplanar.[1] While 2-(2,5-
dimethylphenyl)benzoic acid would lack the N-H donor, it would be expected to form strong
O—H---O hydrogen bonds between the carboxylic acid groups, typically resulting in
centrosymmetric dimers, a common structural motif for benzoic acids.[2]

van der Waals forces,
Ti-Tt stacking (potential)

0O-H--O Hydrogen Bonds }M,

Carboxylic Acid Group (-COOH) }M,

’2-(2,5-dimethylphenyl)benzoic acid Centrosymmetric Dimer Crystal Packing

Click to download full resolution via product page

Caption: Expected Hydrogen Bonding and Crystal Packing.

Conclusion

While the specific crystal structure of 2-(2,5-dimethylphenyl)benzoic acid remains to be
determined and published, the analysis of the closely related compound N-(2,5-
Dimethylphenyl)-2-methylbenzamide provides a robust framework for understanding the
necessary experimental procedures and the nature of the data that would be obtained. The
methodologies of single-crystal X-ray diffraction are well-established and would allow for a
detailed characterization of the three-dimensional atomic arrangement, intermolecular
interactions, and solid-state packing of the target molecule. Such data is invaluable for rational
drug design, polymorphism screening, and the development of new materials with tailored
properties. Future research should focus on obtaining single crystals of 2-(2,5-
dimethylphenyl)benzoic acid to elucidate its definitive crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure Analysis of 2-(2,5-
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Available at: [https://www.benchchem.com/product/b6363624#2-2-5-dimethylphenyl-benzoic-
acid-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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